1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Suzuki-Miyaura cross-coupling Halogen reactivity Dehalogenation

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513‑13‑7) is the definitive C3‑functionalized pyrazole intermediate. The iodine atom delivers superior reactivity in palladium‑catalyzed cross‑couplings (Suzuki‑Miyaura, Sonogashira, Negishi) under milder conditions than bromo or chloro analogs, while the Boc group ensures exclusive C3 selectivity and prevents unwanted N‑arylation. This protected scaffold eliminates the reaction‑shutdown risks seen with unprotected 3‑iodo‑1H‑pyrazole. Ideal for late‑stage diversification, kinase inhibitor SAR libraries, and OLED precursor synthesis. Choose the iodo‑Boc combination for predictable, high‑yielding sequential functionalization.

Molecular Formula C8H11IN2O2
Molecular Weight 294.092
CAS No. 1233513-13-7
Cat. No. B596301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole
CAS1233513-13-7
Molecular FormulaC8H11IN2O2
Molecular Weight294.092
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)I
InChIInChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-4-6(9)10-11/h4-5H,1-3H3
InChIKeyRKFMLIZYBJXJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7): A Regiochemically Defined Building Block for Cross-Coupling in Heterocyclic Synthesis


1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7), also known as tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, is a heterocyclic building block featuring a pyrazole core with an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of 294.09 g/mol . This compound serves as a key intermediate in medicinal chemistry and organic synthesis, where the iodine atom enables further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, while the Boc group provides stability and can be selectively removed under mild acidic conditions .

Why 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7) Cannot Be Substituted with Unprotected or Alternative Halogenated Pyrazoles in Multi-Step Syntheses


Substituting 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole with seemingly similar analogs—such as 3-iodo-1H-pyrazole (unprotected), 4-iodopyrazole isomers, or 3-bromo/chloro pyrazoles—introduces significant risks of reaction failure, reduced yield, or off-target reactivity. The unprotected 3-iodo-1H-pyrazole can undergo unwanted N-arylation or metallation at the acidic N-H position, leading to complex mixtures or complete reaction shutdown in sequences requiring selective C3 functionalization [1]. Furthermore, direct comparative studies in Suzuki-Miyaura couplings have shown that bromo and chloro derivatives, while less prone to dehalogenation, often require harsher conditions or specialized catalysts, whereas the iodo-derivative offers superior reactivity for challenging coupling partners under milder conditions [2]. The 4-iodopyrazole regioisomer, possessing an entirely different substitution pattern, leads to distinct structural outcomes and cannot serve as a direct replacement.

Quantitative Differentiation of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7) Against Analogs: A Technical Selection Guide


Suzuki-Miyaura Coupling Efficiency: 3-Iodo- vs. 3-Bromo- and 3-Chloro-Pyrazoles

In a direct head-to-head comparison of halogenated aminopyrazoles in the Suzuki-Miyaura reaction, 3-iodo derivatives exhibited a higher propensity for dehalogenation compared to bromo and chloro analogs [1]. While this necessitates careful condition optimization, the 3-iodo substituent provides higher reactivity for coupling with less reactive or sterically hindered boronic acids, which can be advantageous in specific synthetic routes. The study explicitly notes that Br and Cl derivatives were superior in minimizing dehalogenation, but the iodo derivative's higher intrinsic reactivity remains valuable for challenging substrates.

Suzuki-Miyaura cross-coupling Halogen reactivity Dehalogenation

Sonogashira Cross-Coupling Yield: N-Protected 3-Iodopyrazole vs. Alternative Protecting Groups

A study on Sonogashira cross-coupling of N-protected 3-iodo-1H-pyrazole derivatives with phenylacetylene demonstrated that the choice of protecting group directly impacts synthetic efficiency [1]. The use of an N-ethoxyethyl (EE) protecting group, while effective, required an additional deprotection step. In contrast, the tert-butoxycarbonyl (Boc) protecting group found on the target compound (1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole) is known to be easily removed under mild acidic conditions, enabling a more streamlined and high-yielding overall sequence [2]. Although specific yields for the Boc-protected compound were not detailed in this study, the established methodology for EE-protected analogs validates the 3-iodopyrazole core's utility in Sonogashira couplings, and the Boc group's well-documented ease of removal provides a clear practical advantage.

Sonogashira coupling Protecting group strategy Alkyne functionalization

Regioselective C3 Functionalization: 1-Boc-3-iodopyrazole vs. Unprotected 3-Iodopyrazole

The presence of the Boc protecting group on the N1 nitrogen of 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is essential for achieving regioselective functionalization at the C3 position. In contrast, unprotected 3-iodo-1H-pyrazole can undergo N-arylation or N-alkylation reactions, which compete with the desired C3 cross-coupling [1]. The Boc group not only prevents these undesired side reactions but also influences the electronic properties of the pyrazole ring, potentially affecting the reactivity of the C-I bond in subsequent transformations [2]. This regiochemical control is paramount for the reliable synthesis of complex, target-specific pyrazole derivatives.

Regioselectivity N-Protection C-H functionalization

Synthetic Yield Range: 1-Boc-3-iodopyrazole via Direct Iodination of 1-Boc-pyrazole

A common and efficient synthetic route to 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole involves the direct iodination of 1-tert-butoxycarbonyl-1H-pyrazole. According to compiled vendor data, this reaction can be achieved using molecular iodine in acetonitrile with sodium carbonate as a base, yielding the target compound in a typical range of 60-90% . This robust method provides a reliable and scalable pathway to the building block, supporting its availability and cost-effectiveness for procurement.

Iodination Synthetic method Yield

Optimized Application Scenarios for 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7) in Pharmaceutical and Agrochemical R&D


Late-Stage Diversification of Pyrazole-Containing Drug Candidates

In medicinal chemistry, 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is used as a versatile intermediate for the late-stage diversification of pyrazole-containing drug candidates. The compound's C3-iodine atom serves as a robust handle for Suzuki-Miyaura or Sonogashira couplings, enabling the rapid introduction of diverse aryl, heteroaryl, or alkynyl groups at a late stage of synthesis [1]. The Boc protecting group ensures that these transformations occur exclusively at the desired C3 position, without interference from the N1 nitrogen. This approach is particularly valuable in structure-activity relationship (SAR) studies where a library of C3-substituted analogs is required to optimize potency, selectivity, or pharmacokinetic properties .

Synthesis of 1,3,4,5-Tetraaryl-Substituted Pyrazoles for Material Science Applications

The compound serves as a key starting material in the sequential synthesis of fully substituted tetraaryl-pyrazoles, which are of interest as ligands for transition metals and as components in organic light-emitting diodes (OLEDs) [2]. A reported synthetic sequence involves an SNAr reaction, Suzuki-Miyaura coupling, and C-H direct arylation, all using a 3-iodo-1H-pyrazole scaffold [1]. The use of the Boc-protected version would provide an additional layer of control, ensuring regioselectivity in the initial steps and allowing for facile deprotection to install the final N1-aryl group, thus enabling the efficient construction of complex, highly functionalized pyrazole architectures.

Building Block for Kinase Inhibitor Scaffolds

Numerous kinase inhibitors feature a pyrazole core as a central pharmacophore. 1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole is an ideal building block for constructing such scaffolds. The iodine atom can be used in a Negishi or Suzuki coupling to install a crucial aryl or heteroaryl ring, while the Boc group can be later removed to attach a solubilizing group or another pharmacophore to the N1 position. This strategy is reflected in the patent literature for heterocyclic compounds targeting tyrosine kinases such as HER1, HER2, and HER4, where Boc-protected pyrazoles are key intermediates . The ability to sequentially and selectively functionalize the C3 and N1 positions is essential for accessing these therapeutically relevant molecular architectures.

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